N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-phenylmethanesulfonamide
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Overview
Description
“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-phenylmethanesulfonamide” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles, such as “N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-phenylmethanesulfonamide”, has been performed by various groups . For instance, 1,2,5-Oxadiazole (or furazan, 1) has been synthesized from vicinal bisoximes (6) through dehydrative methods .Scientific Research Applications
Synthesis and Structural Analysis
- Sulfur-Nitrogen Heterocycles Synthesis : The use of piperidine-based sulphenyl chloride as a sulfur-transfer reagent in reactions with diamines for the preparation of sulfur–nitrogen heterocycles demonstrates the foundational chemical reactions relevant to the synthesis of complex sulfonamides and thiadiazoles (Bryce, 1984).
- Novel Oxadiazole Derivatives : Synthesis and spectral analysis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides offer insights into the chemical diversity and potential biological applications of these compounds, highlighting the importance of structural analysis in understanding their properties and activities (Khalid et al., 2016).
Biological Activities and Potential Therapeutic Applications
- Antimicrobial Studies : Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has shown these compounds exhibit moderate to significant antimicrobial activity, emphasizing the role of structural modifications in enhancing biological efficacy (Khalid et al., 2016).
- Antitumor and Antiviral Activities : Studies on sulfonamide ligands and their copper(II) complexes, as well as the synthesis of novel heterocycles based on pyrazole and thiadiazole derivatives, highlight the potential antitumor and antiviral applications of these compounds. This suggests a promising area for further research into the therapeutic applications of sulfonamide derivatives (Hangan et al., 2017); (Chen et al., 2010).
Mechanism of Action
Target of Action
Thiadiazole derivatives, which this compound is a part of, are known to interact strongly with biological targets due to their mesoionic character . They are able to cross cellular membranes and exert a broad spectrum of biological activities .
Mode of Action
It’s known that thiadiazole derivatives can interact with biological targets and cross cellular membranes due to their mesoionic nature . This allows them to exert a broad spectrum of biological activities.
Biochemical Pathways
Thiadiazole derivatives are known to affect a wide range of essential processes in plants, including cell division, shoot and root development, seed and fruit development, germination, senescence, and response to environmental stresses .
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
Thiadiazole derivatives are known to display anticancer activities in various in vitro and in vivo models .
Action Environment
It’s known that the thiadiazole ring is a versatile scaffold widely studied in medicinal chemistry , suggesting that its stability and efficacy could be influenced by various factors in the chemical environment.
properties
IUPAC Name |
1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c19-22(20,11-12-4-2-1-3-5-12)17-13-6-8-18(9-7-13)14-10-15-21-16-14/h1-5,10,13,17H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAYOLFZRNIDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)CC2=CC=CC=C2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide |
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